![molecular formula C16H9NO2 B14283832 12H-[1]Benzopyrano[2,3-b]quinolin-12-one CAS No. 128676-96-0](/img/structure/B14283832.png)
12H-[1]Benzopyrano[2,3-b]quinolin-12-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12H-1Benzopyrano[2,3-b]quinolin-12-one is a heterocyclic compound that belongs to the class of pyranoquinolines This compound is characterized by a fused ring system consisting of a benzopyran moiety and a quinoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 12H-1Benzopyrano[2,3-b]quinolin-12-one can be achieved through a one-pot multicomponent reaction. This involves the reaction of 2-chloroquinoline-3-carbaldehyde or 2-chlorobenzo[h]quinoline-3-carbaldehyde with 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) and active methylene compounds such as benzoylacetonitrile, dimedone, 1,3-dimethylbarbituric acid, 4-hydroxycoumarin, or 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. The reaction proceeds through Michael addition and intramolecular cyclization, resulting in high yields (65-98%) without the need for a metal catalyst .
Industrial Production Methods: Industrial production of 12H-1Benzopyrano[2,3-b]quinolin-12-one follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure maximum yield and purity while minimizing costs and environmental impact. The use of readily available starting materials and a simple workup procedure makes this method suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 12H-1Benzopyrano[2,3-b]quinolin-12-one undergoes various chemical reactions, including:
- Oxidation: The compound can be oxidized to form quinoline derivatives.
- Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
- Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the fused ring system.
- Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
- Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products: The major products formed from these reactions include various substituted quinoline and pyranoquinoline derivatives, which exhibit different biological and chemical properties .
Applications De Recherche Scientifique
12H-1Benzopyrano[2,3-b]quinolin-12-one has a wide range of scientific research applications, including:
- Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
- Biology: Exhibits significant biological activities such as antileishmanial, antimalarial, antitumor, antioxidant, anti-inflammatory, anticancer, antiallergic, psychotropic, and estrogenic activities .
- Medicine: Potential therapeutic agent for the treatment of various diseases due to its diverse biological activities.
- Industry: Used in the development of pharmaceuticals, agrochemicals, and other industrial products .
Mécanisme D'action
The mechanism of action of 12H-1Benzopyrano[2,3-b]quinolin-12-one involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects. For example, it may act as an inhibitor of specific enzymes involved in disease pathways or as an agonist/antagonist of certain receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds::
- Pyrano[2,3-b]quinoline: Shares a similar fused ring system but lacks the benzopyran moiety.
- Benzo[h]pyrano[2,3-b]quinoline: Similar structure but with different substitution patterns.
Uniqueness: 12H-1Benzopyrano[2,3-b]quinolin-12-one is unique due to its specific fused ring system, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of biological activities make it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
128676-96-0 |
|---|---|
Formule moléculaire |
C16H9NO2 |
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
chromeno[2,3-b]quinolin-12-one |
InChI |
InChI=1S/C16H9NO2/c18-15-11-6-2-4-8-14(11)19-16-12(15)9-10-5-1-3-7-13(10)17-16/h1-9H |
Clé InChI |
SWMLNVDSRAVOFF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C(=O)C4=CC=CC=C4OC3=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



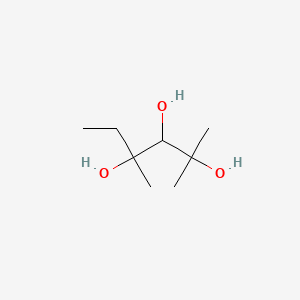
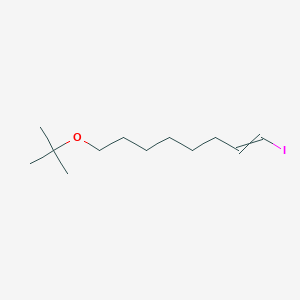

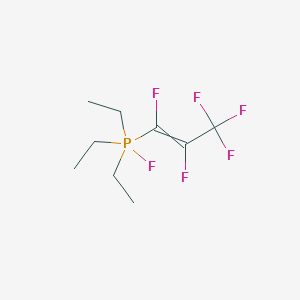
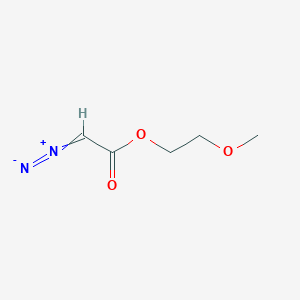
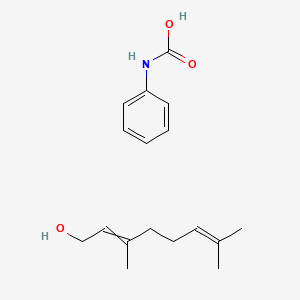
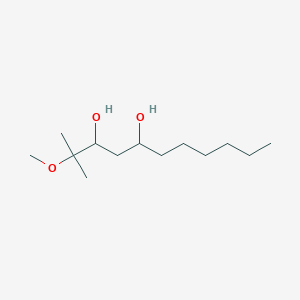
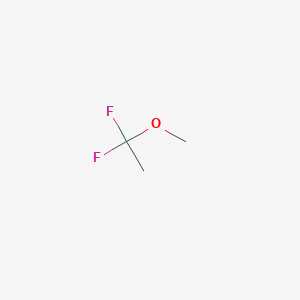
![4-[3-(4-Chlorobenzyloxy)propyl]-1H-imidazole](/img/structure/B14283805.png)


![7-Methoxy-9-oxo-9h-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B14283826.png)
![(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(1H-pyrrol-2-yl)ethylidene]hydroxylamine](/img/structure/B14283828.png)
